molecular formula C11H23NS B13025927 N-(5,5-Dimethylhexan-2-yl)thietan-3-amine

N-(5,5-Dimethylhexan-2-yl)thietan-3-amine

Cat. No.: B13025927
M. Wt: 201.37 g/mol
InChI Key: DCJCNIGLNCJPKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5,5-Dimethylhexan-2-yl)thietan-3-amine involves several steps. One common method includes the reaction of 5,5-dimethylhexan-2-amine with thietan-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers use this compound to study the effects of thietan derivatives on biological systems.

    Medicine: Although not used clinically, it serves as a model compound for studying potential therapeutic agents.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(5,5-Dimethylhexan-2-yl)thietan-3-amine exerts its effects involves interactions with various molecular targets. The thietan ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by altering the redox state or by binding to specific receptors .

Comparison with Similar Compounds

N-(5,5-Dimethylhexan-2-yl)thietan-3-amine: can be compared to other thietan derivatives such as:

  • N-(5,5-Dimethylhexan-2-yl)thietan-2-amine
  • N-(5,5-Dimethylhexan-2-yl)thietan-4-amine

These compounds share similar structural features but differ in the position of the amine group on the thietan ring. The unique positioning of the amine group in This compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-(5,5-dimethylhexan-2-yl)thietan-3-amine

InChI

InChI=1S/C11H23NS/c1-9(5-6-11(2,3)4)12-10-7-13-8-10/h9-10,12H,5-8H2,1-4H3

InChI Key

DCJCNIGLNCJPKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C)NC1CSC1

Origin of Product

United States

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